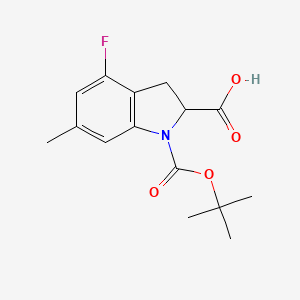![molecular formula C15H11N7OS2 B2478807 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 868969-03-3](/img/structure/B2478807.png)
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11N7OS2 and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, primarily targets the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the c-Met kinase pathway, which is involved in various cellular processes such as proliferation, survival, and migration . By inhibiting c-Met kinase, the compound can potentially disrupt these processes, leading to the inhibition of tumor growth and migration .
Pharmacokinetics
The compound’s potent inhibitory activity against c-met kinase suggests that it may have favorable adme properties that allow it to effectively reach and interact with its target .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively . It also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . These results suggest that the compound could be a potential c-Met kinase inhibitor .
Análisis Bioquímico
Biochemical Properties
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various enzymes, proteins, and other biomolecules . For example, some derivatives have been found to inhibit c-Met kinase, a protein involved in cell growth and survival .
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit c-Met kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Temporal Effects in Laboratory Settings
Related compounds have been studied in dose-dependent experiments, suggesting that the effects of these compounds may change over time .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors , suggesting that this compound may be involved in certain metabolic pathways.
Propiedades
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-12(18-15-17-6-7-24-15)9-25-13-4-3-11-19-20-14(22(11)21-13)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJDOYQYPHYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)


![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)



![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2478747.png)
